(4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone
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Overview
Description
The compound (4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone is a complex organic molecule that features a triazine ring, a piperazine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the furan ring via condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Acetylacetone: Another versatile compound used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
(4-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H20ClN7O2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[4-[[4-amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H20ClN7O2/c20-13-3-1-4-14(11-13)22-19-24-16(23-18(21)25-19)12-26-6-8-27(9-7-26)17(28)15-5-2-10-29-15/h1-5,10-11H,6-9,12H2,(H3,21,22,23,24,25) |
InChI Key |
AUVGTRZWDNHQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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